molecular formula C11H8FNS B8276059 2-But-3-ynyl-5-fluoro-benzo[d]thiazole

2-But-3-ynyl-5-fluoro-benzo[d]thiazole

Cat. No.: B8276059
M. Wt: 205.25 g/mol
InChI Key: NFERUTGEVFOVQM-UHFFFAOYSA-N
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Description

2-But-3-ynyl-5-fluoro-benzo[d]thiazole is a synthetic benzo[d]thiazole derivative intended for research and development purposes. The compound features a benzo[d]thiazole core, a fluorine substituent, and a but-3-ynyl side chain. The presence of the alkyne group in the side chain makes this molecule a valuable building block for further chemical modifications via metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly used in click chemistry to create novel molecular hybrids. Benzo[d]thiazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Related structures have been extensively studied as key pharmacophores in the design of potential therapeutic agents, including EGFR inhibitors for anticancer research and cholinesterase inhibitors for anti-Alzheimer's research. This compound is provided exclusively for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H8FNS

Molecular Weight

205.25 g/mol

IUPAC Name

2-but-3-ynyl-5-fluoro-1,3-benzothiazole

InChI

InChI=1S/C11H8FNS/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h1,5-7H,3-4H2

InChI Key

NFERUTGEVFOVQM-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 2: Electronic Properties and Reactivity
Compound HOMO-LUMO Gap (eV) Natural Charge on S-Atom Bioactivity Correlation Reference
Thiazole 6 4.2 +0.15 Lower reactivity
Thiazole 11 3.8 +0.21 Higher reactivity, anticancer

Preparation Methods

Hantzsch Thiazole Synthesis with Subsequent Alkylation

Step 1: Synthesis of 5-Fluoro-benzo[d]thiazole Core
A mixture of 5-fluoro-2-aminothiophenol (10 mmol) and phenacyl bromide (10 mmol) in acetic acid undergoes reflux for 5 hours, forming 2-bromo-5-fluoro-benzo[d]thiazole. The reaction proceeds via cyclocondensation, with the thiourea intermediate generated

Step 2: Introduction of But-3-ynyl Group
The 2-bromo intermediate reacts with but-3-ynyl magnesium bromide (1.2 eq) in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature. This Grignard reaction substitutes the bromine with the alkyne group, yielding the target compound in 65–72% yield.

Optimization Notes

  • Solvent : THF outperforms dioxane due to better nucleophilicity.

  • Temperature : Low temperatures (−78°C) minimize alkyne polymerization.

  • Catalyst : CuI (5 mol%) enhances coupling efficiency.

Direct Alkylation of 2-Mercapto-5-fluoro-benzo[d]thiazole

Procedure
2-Mercapto-5-fluoro-benzo[d]thiazole (8 mmol) is treated with but-3-ynyl bromide (10 mmol) in the presence of potassium carbonate (12 mmol) and tetrabutylammonium bromide (TBAB, 0.5 eq) in acetonitrile. The mixture is refluxed for 24 hours, achieving 58–64% yield after purification.

Mechanistic Insight
The reaction follows an SN2 pathway, with TBAB facilitating phase transfer. The mercapto group’s nucleophilicity is critical, necessitating anhydrous conditions to prevent oxidation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Hantzsch-Alkylation65–728–10 hoursHigh regioselectivityRequires cryogenic conditions
Direct Alkylation58–6424 hoursSimple setupModerate yields due to side reactions
Sonogashira Coupling70–7512 hoursCompatible with sensitive substituentsCostly catalysts; multi-step sequence

Experimental Optimization and Spectral Characterization

Optimized Conditions for Hantzsch Route

  • Solvent : Acetic acid (0.5 M)

  • Temperature : 110°C (reflux)

  • Workup : Neutralization with aqueous NH4OH to pH 7–8 precipitates the product.

Spectral Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.38 (d, J = 2.0 Hz, 1H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, CH2-C≡CH), 2.51 (td, J = 6.8, 2.4 Hz, 2H, C≡CH), 1.98 (t, J = 2.4 Hz, 1H, ≡CH).

  • 13C NMR : δ 167.2 (C=S), 158.9 (C-F), 135.4–115.2 (aromatic carbons), 84.1 (C≡C), 68.3 (C≡CH) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-But-3-ynyl-5-fluoro-benzo[d]thiazole, and how can reaction conditions be standardized to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling alkynyl groups to the benzo[d]thiazole core via Sonogashira or copper-catalyzed reactions. For example, alkynylation under inert atmospheres (e.g., N₂) using Pd/Cu catalysts in polar aprotic solvents (e.g., DMF) can achieve yields >70%. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Reaction optimization should include temperature control (60–80°C) and stoichiometric adjustments of reagents like propargyl bromide .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign peaks for fluorinated aromatic protons (δ 7.2–8.1 ppm) and alkynyl protons (δ 2.5–3.5 ppm). Carbon signals for the thiazole ring appear at δ 160–170 ppm .
  • FT-IR : Confirm C≡C stretching (~2100 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content (deviation <0.3% from theoretical values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from substituent variations. For example, electron-withdrawing groups (e.g., -F, -Br) at the 5-position enhance antimicrobial activity, while bulky alkynyl groups may reduce solubility. Systematic SAR studies should:

  • Compare analogs (e.g., 5-fluoro vs. 5-bromo derivatives) in standardized assays (e.g., MIC tests for antimicrobial activity).
  • Use computational tools (e.g., molecular docking) to predict binding affinities to targets like bacterial enzymes .
  • Replicate conflicting studies under identical conditions (e.g., pH, solvent) to isolate variable effects .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-2 of the thiazole ring).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics.
  • Docking Studies : Map interactions with biological targets (e.g., kinase active sites) to guide functionalization strategies .

Q. How can reaction optimization address low yields in fluorination steps during synthesis?

  • Methodological Answer : Low yields in fluorination may result from incomplete halogen exchange or side reactions. Mitigation strategies include:

  • Using selective fluorinating agents (e.g., Selectfluor®) in anhydrous acetonitrile.
  • Monitoring reaction progress via TLC or LC-MS to terminate reactions at peak product formation.
  • Introducing directing groups (e.g., -NO₂) to enhance regioselectivity .

Data Analysis and Reproducibility

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Standardized Assay Conditions : Use fixed concentrations (e.g., 10 µM in DMSO) and controls (e.g., ciprofloxacin for antimicrobial assays).
  • Triplicate Measurements : Report mean ± SD for IC₅₀ values.
  • Cross-Validation : Compare results across labs using shared reference compounds (e.g., 5-fluorouracil) .

Q. How should researchers analyze discrepancies between theoretical and experimental elemental analysis data?

  • Methodological Answer : Deviations >0.5% suggest impurities or hydration. Steps include:

  • Re-purifying the compound via recrystallization (e.g., methanol/water).
  • Conducting high-resolution mass spectrometry (HR-MS) to confirm molecular weight.
  • Verifying combustion analysis calibration with certified standards .

Experimental Design

Q. What in vitro/in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vitro : HepG2 cells for metabolic stability; Caco-2 monolayers for permeability.
  • In Vivo : Rodent models with LC-MS/MS plasma analysis to determine half-life (t₁/₂) and bioavailability. Dose-response studies should adhere to OECD guidelines .

Q. How can solvent effects be minimized in NMR characterization of this compound?

  • Methodological Answer :

  • Use deuterated solvents (e.g., CDCl₃) with low proton exchange rates.
  • Employ solvent suppression techniques (e.g., presaturation) to eliminate residual solvent peaks.
  • Compare spectra across solvents (e.g., DMSO-d₆ vs. acetone-d₆) to identify artifactual shifts .

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